

# JNJ-27141491: A Technical Guide to its Role in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | JNJ-27141491 |           |  |  |  |  |
| Cat. No.:            | B1244925     | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation. By blocking the CCR2 signaling pathway, JNJ-27141491 has demonstrated significant anti-inflammatory activity in a range of preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental data related to JNJ-27141491, intended to serve as a resource for researchers in the fields of immunology and drug development.

## Core Mechanism of Action: Noncompetitive Antagonism of CCR2

**JNJ-27141491** functions as a noncompetitive antagonist of human CCR2.[1][2][3] This mode of action means that it inhibits receptor signaling in a manner that is not surmountable by increasing concentrations of the natural ligand, MCP-1.[1] The inhibition is reversible.[1] This interaction prevents the downstream signaling cascade that is normally initiated by MCP-1 binding, which includes G-protein coupling, calcium mobilization, and ultimately, chemotaxis of inflammatory cells.[1][4]



#### **Signaling Pathway**

The binding of MCP-1 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key signal for cell migration and activation. **JNJ-27141491**, by binding to a site on CCR2 distinct from the MCP-1 binding site, prevents this conformational change and subsequent signaling cascade.





Click to download full resolution via product page

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of JNJ-27141491.



Check Availability & Pricing

### **Quantitative Data Presentation**

The following tables summarize the key quantitative data for **JNJ-27141491** from preclinical studies.

Table 1: In Vitro Activity of JNJ-27141491

| Assay                              | Cell<br>Type/System         | Ligand(s)              | IC50 Value | Reference |
|------------------------------------|-----------------------------|------------------------|------------|-----------|
| Functional<br>Assays               |                             |                        |            |           |
| [ <sup>35</sup> S]GTPyS<br>Binding | hCCR2-CHO cell<br>membranes | MCP-1                  | 38 ± 9 nM  | [2]       |
| Ca <sup>2+</sup> Mobilization      | hCCR2-CHO<br>cells          | MCP-1                  | 13 ± 1 nM  | [2]       |
| THP-1 cells                        | MCP-1                       | 13 ± 2 nM              | [2]        |           |
| Human blood<br>monocytes           | MCP-1                       | 43 ± 4 nM              | [2]        | _         |
| Chemotaxis                         | Human PBMC                  | MCP-1                  | 97 ± 16 nM | [2]       |
| Binding Assay                      |                             |                        |            |           |
| <sup>125</sup> I-MCP-1<br>Binding  | Human<br>monocytes          | <sup>125</sup> I-MCP-1 | 0.4 μΜ     | [1]       |
| Mouse, rat, and dog cells          | <sup>125</sup> I-MCP-1      | > 10 μM                | [1]        |           |

Table 2: In Vivo Activity of JNJ-27141491 in Transgenic hCCR2 Knock-in Mice



| Animal Model                              | Treatment<br>Regimen              | Endpoint                 | Inhibition/Effe<br>ct | Reference |
|-------------------------------------------|-----------------------------------|--------------------------|-----------------------|-----------|
| Pulmonary<br>Inflammation                 |                                   |                          |                       |           |
| mMCP-1/LPS-<br>induced                    | 5 mg/kg (q.d.,<br>oral)           | Monocyte Influx          | 27% inhibition        | [2]       |
| 10 mg/kg (q.d.,<br>oral)                  | Monocyte Influx                   | 49% inhibition           | [2]                   |           |
| 20 mg/kg (q.d.,<br>oral)                  | Monocyte Influx                   | 57% inhibition           | [2]                   |           |
| 40 mg/kg (q.d.,<br>oral)                  | Monocyte Influx                   | 77% inhibition           | [2]                   |           |
| 5 mg/kg (b.i.d.,<br>oral)                 | Monocyte Influx                   | 22% inhibition           | [2]                   |           |
| 20 mg/kg (b.i.d.,<br>oral)                | Monocyte Influx                   | 74% inhibition           | [2]                   |           |
| Autoimmune<br>Encephalomyeliti<br>s (EAE) |                                   |                          |                       |           |
| 20 mg/kg (q.d.,<br>oral) for 16 days      | Onset of<br>Neurological<br>Signs | Significantly<br>delayed | [2]                   |           |
| Severity of<br>Neurological<br>Signs      | Temporarily reduced               | [2]                      |                       | _         |

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **JNJ-27141491**. These are based on standard protocols in the field.



#### [35S]GTPyS Binding Assay

This assay measures the activation of G proteins coupled to CCR2 upon ligand binding.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebocontrolled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [JNJ-27141491: A Technical Guide to its Role in Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244925#jnj-27141491-role-in-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com